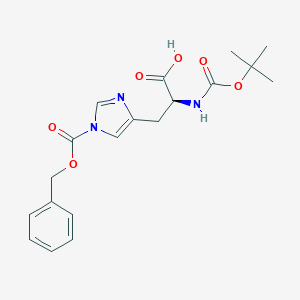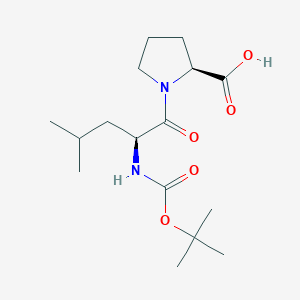
Boc-His(Z)-OH
Vue d'ensemble
Description
Boc-His(Z)-OH: is a derivative of the amino acid histidine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptide chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.
Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting histidine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium bicarbonate. This reaction is usually carried out in an aqueous-organic solvent mixture.
Final Product: The protected histidine derivative, Boc-His(Z)-OH, is obtained after purification, typically by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-His(Z)-OH undergoes deprotection reactions to remove the Boc and Z protecting groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the Z group is removed using hydrogenation or strong acids like hydrochloric acid.
Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form peptide bonds. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation or hydrochloric acid for Z removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and bases like triethylamine.
Major Products:
Deprotection: Histidine or histidine-containing peptides.
Coupling: Peptides with histidine residues.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-His(Z)-OH is widely used in solid-phase peptide synthesis (SPPS) to incorporate histidine residues into peptides without side reactions.
Biology:
Protein Engineering: Used in the synthesis of histidine-tagged proteins for purification and characterization.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and enzyme inhibitors.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides for various applications.
Mécanisme D'action
Mechanism:
Deprotection: The Boc group is removed by acid-catalyzed cleavage, while the Z group is removed by hydrogenation or acid hydrolysis.
Coupling: The amino group of Boc-His(Z)-OH reacts with the carboxyl group of another amino acid or peptide, forming a peptide bond through nucleophilic substitution.
Molecular Targets and Pathways:
Histidine Residues: The compound targets histidine residues in peptides and proteins, facilitating their incorporation into larger biomolecules.
Comparaison Avec Des Composés Similaires
Boc-His(Trt)-OH: Similar to Boc-His(Z)-OH but with a trityl (Trt) protecting group on the imidazole side chain.
Fmoc-His(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and a Boc group for imidazole protection.
Uniqueness:
This compound: is unique in its use of both Boc and Z protecting groups, providing dual protection for the amino and imidazole groups, respectively. This dual protection is advantageous in complex peptide synthesis where selective deprotection is required.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTFPUKOHGSCSS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547411 | |
| Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50305-43-6 | |
| Record name | 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















